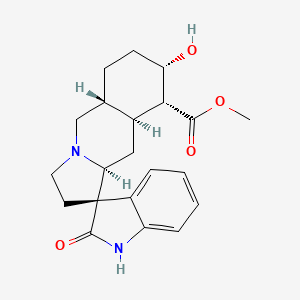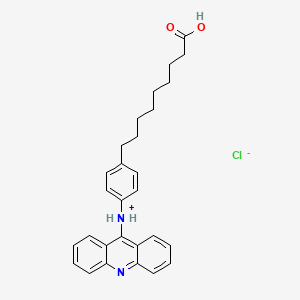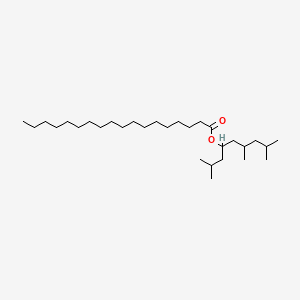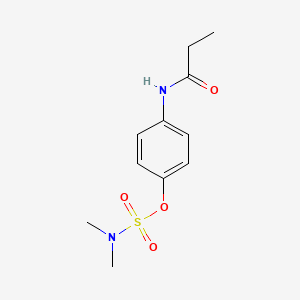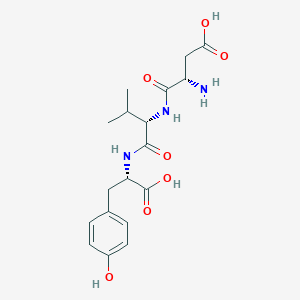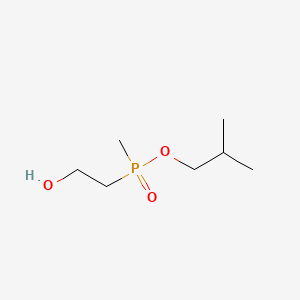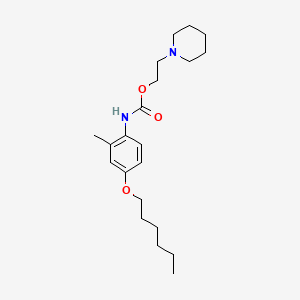![molecular formula C4H7NO4 B13765107 Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
Aspartic acid,D-[2,3-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid, D-[2,3-3H] is a tritiated form of the amino acid aspartic acid. Aspartic acid itself is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The D-isomer of aspartic acid is one of the two D-amino acids commonly found in mammals . The tritiated form, D-[2,3-3H], is often used in scientific research due to its radioactive properties, which allow for tracking and studying various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-[2,3-3H] aspartic acid typically involves the incorporation of tritium into the aspartic acid molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of tritium gas. This process requires specific conditions such as controlled temperature and pressure to ensure the efficient incorporation of tritium .
Industrial Production Methods: Industrial production of tritiated compounds like D-[2,3-3H] aspartic acid often involves large-scale hydrogenation reactors. These reactors are designed to handle the radioactive nature of tritium safely. The process includes the purification of the final product to remove any unreacted tritium and other impurities .
化学反応の分析
Types of Reactions: Aspartic acid, D-[2,3-3H] can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a keto group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the amino or carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxaloacetic acid, while reduction can yield aspartate .
科学的研究の応用
Aspartic acid, D-[2,3-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies and drug development.
Industry: Employed in the production of biodegradable polymers and other materials .
作用機序
The mechanism by which aspartic acid, D-[2,3-3H] exerts its effects is primarily through its incorporation into biochemical pathways. The tritiated form allows researchers to track the movement and transformation of the compound within cells and tissues. This helps in identifying molecular targets and understanding the pathways involved in various biological processes .
類似化合物との比較
L-Aspartic Acid: The L-isomer is more commonly found in proteins.
D-Glutamic Acid: Another D-amino acid with similar properties.
L-Glutamic Acid: Similar in structure but different in function .
Uniqueness: Aspartic acid, D-[2,3-3H] is unique due to its radioactive properties, which make it an invaluable tool in research. Its ability to be tracked in biochemical processes sets it apart from non-tritiated forms and other similar compounds .
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
139.13 g/mol |
IUPAC名 |
(2R)-2-amino-2,3,3-tritritiobutanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1T2,2T |
InChIキー |
CKLJMWTZIZZHCS-DOIPDIKXSA-N |
異性体SMILES |
[3H][C@](C(=O)O)(C([3H])([3H])C(=O)O)N |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
